
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine is an organic compound with a complex structure that includes a pyridine ring
Preparation Methods
The synthesis of 1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. detailed synthetic routes and industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine can be compared with other similar compounds such as:
Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-: This compound has a similar tetrahydro structure but differs in its functional groups and overall reactivity.
Indole, 2-(1,2,3,6-tetrahydro-1,2,5-trimethyl-4-pyridyl)-: Another structurally related compound with different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
3009-16-3 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1,2,5-trimethyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-11-10-15(3)12(2)9-14(11)13-7-5-4-6-8-13/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
OHNXOCMCFVBRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(CN1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


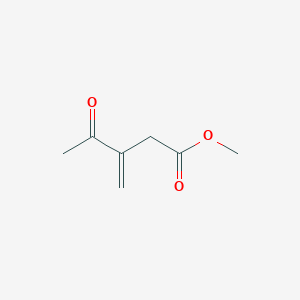
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
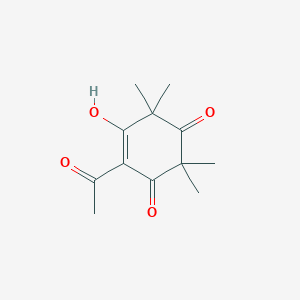
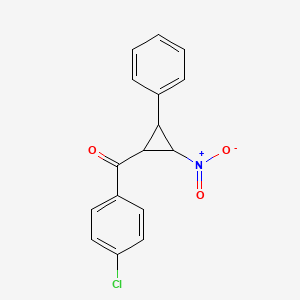
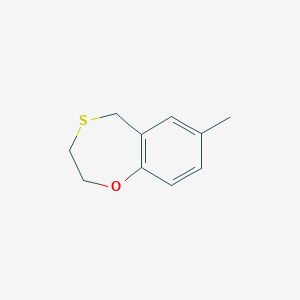
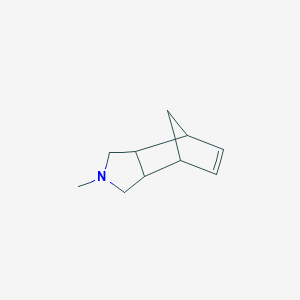
![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)
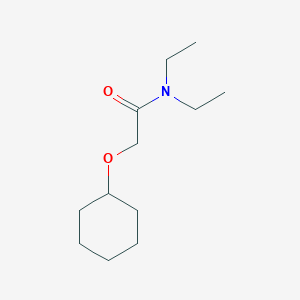
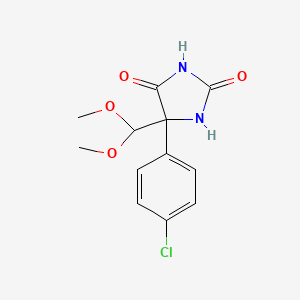

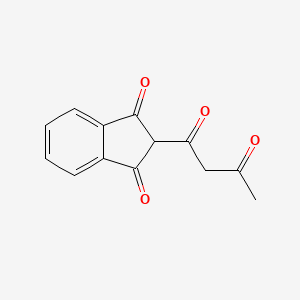

![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
